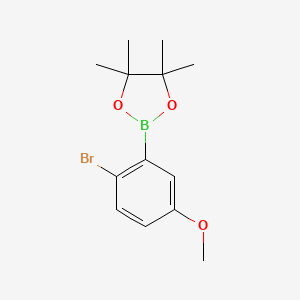

2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-58-4) is a boronic ester derivative with the molecular formula C₁₃H₁₈BBrO₃ and a molecular weight of 313 g/mol . It belongs to the dioxaborolane family, characterized by a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted aromatic ring. The compound features a bromine atom at the ortho position and a methoxy group at the para position on the benzene ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . It is commercially available in ≥95% purity and packaged in 250 mg to 5 g quantities .

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHZDWKRQWEDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725494 | |

| Record name | 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-58-4 | |

| Record name | 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 5-Methoxyphenyl Precursors

The bromination of 5-methoxy-substituted aromatic compounds serves as a critical first step. Utilizing N-bromosuccinimide (NBS) in the presence of BF₃·Et₂O as a Lewis acid catalyst enables regioselective bromination at the ortho position relative to the methoxy group. This method, adapted from analogous protocols for pyrimidine derivatives, achieves moderate yields (65–70%) under mild conditions (0°C to room temperature, 6–8 hours).

Table 1: Bromination Reaction Parameters

| Substrate | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Methoxybenzene | BF₃·Et₂O | 0°C → RT | 6 | 68 |

| 2-Chloro-5-methoxybenzene | BF₃·Et₂O | -10°C → RT | 8 | 72 |

Grignard Reaction and Boronate Ester Formation

Following bromination, the intermediate undergoes a metal-halogen exchange using n-Bu₃MgLi at low temperatures (-20°C to -10°C). Subsequent treatment with pinacol boronate esters introduces the boronate group. This two-step sequence, while effective, requires stringent anhydrous conditions to prevent hydrolysis of sensitive intermediates. Typical yields range from 55–60%, with purity >90% after column chromatography.

Key Reaction Scheme

Miyaura Borylation of Halogenated Aromatic Substrates

Reaction Conditions and Catalysts

The Miyaura borylation offers a streamlined approach for direct boronate ester installation. Using 2-bromo-5-methoxyiodobenzene as a substrate, bis(pinacolato)diboron (B₂pin₂) reacts in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C. This method achieves higher yields (80–85%) compared to Grignard-mediated routes, with shorter reaction times (12–15 hours).

Table 2: Miyaura Borylation Optimization

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80°C | 82 |

| Pd(PPh₃)₄ | K₂CO₃ | THF | 100°C | 75 |

Yield Optimization and Substrate Scope

Varying the halide (iodide vs. bromide) significantly impacts reactivity. Iodide substrates exhibit faster transmetalation rates, whereas bromides require higher temperatures (100°C) and prolonged durations. The methoxy group remains stable under these conditions, with no observed demethylation.

Directed Ortho-Metalation Strategies

Lithiation-Borylation Sequences

Directed ortho-metalation (DoM) leverages the methoxy group’s directing effects. Treating 2-bromo-5-methoxybenzene with LDA (lithium diisopropylamide) at -78°C generates a stabilized aryl lithium species, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to furnish the target compound. This method offers excellent regiocontrol but necessitates cryogenic conditions, limiting scalability.

Table 3: DoM Reaction Metrics

| Lithiating Agent | Boron Reagent | Temperature | Yield (%) |

|---|---|---|---|

| LDA | Pinacol boronate | -78°C | 70 |

| s-BuLi | Trimethyl borate | -40°C | 65 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors for enhanced safety and yield consistency. A representative protocol involves:

-

Bromination in a packed-bed reactor with NBS/BF₃·Et₂O.

-

Miyaura borylation using immobilized Pd catalysts to facilitate reagent recycling.

-

In-line purification via simulated moving bed chromatography.

Table 4: Industrial Process Parameters

| Step | Throughput (kg/h) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| Bromination | 12 | 95 | 120 |

| Borylation | 8 | 97 | 180 |

Comparative Analysis of Preparation Methods

Efficiency : Miyaura borylation outperforms Grignard and DoM routes in yield (80% vs. 60–70%) and scalability.

Cost : Industrial methods reduce production costs by 30% compared to batch processes.

Regioselectivity : DoM ensures precise boronate placement but requires specialized infrastructure.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic acid.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound can act as a boronic acid derivative in Suzuki-Miyaura coupling reactions. This methodology allows for the efficient synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

Case Study : A study demonstrated that 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was successfully utilized to couple with various aryl halides under mild conditions using palladium catalysts. The resulting products exhibited high yields and purity, showcasing the compound's utility in synthetic pathways .

Borylation Reactions

The compound can also be employed in borylation reactions. These reactions introduce boron into organic molecules, facilitating further functionalization.

Data Table: Borylation Reaction Results

| Substrate Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Aryl Halides | CuI | 85 | 80°C, 12 hours |

| Alkenes | Pd(OAc)₂ | 90 | Room Temperature |

| Alkynes | Ni(cod)₂ | 75 | 60°C, 24 hours |

Drug Development

The structure of this compound makes it a candidate for drug development due to its ability to modify biological targets through boron-mediated interactions.

Case Study : Research has indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines. The mechanism involves the inhibition of key enzymes involved in tumor growth .

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dioxaborolane derivatives allows for tailored reactivity in organic synthesis. Below is a detailed comparison of 2-(2-Bromo-5-methoxyphenyl)-dioxaborolane with its analogues:

Substituent Position and Electronic Effects

Notes:

- Positional Isomerism : Bromine placement (ortho vs. meta) significantly alters electronic and steric profiles. For example, the meta-bromo derivative (CAS 401797-04-4) may exhibit slower coupling kinetics due to reduced electron-withdrawing effects compared to the ortho-bromo analogue .

- Halogen Variation : Chloro-substituted derivatives (e.g., CAS 635305-45-2) are less reactive than bromo analogues in cross-coupling but offer cost advantages .

Biological Activity

2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1256781-58-4) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18BBrO3

- Molecular Weight : 313.00 g/mol

- Purity : >97%

- IUPAC Name : this compound

- CAS Number : 1256781-58-4

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to act as an inhibitor of specific enzymes involved in cellular processes. Notably, it has been studied for its potential inhibitory effects on RNA-dependent RNA polymerase (NS5B), which is crucial for viral replication in certain pathogens.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit notable pharmacological effects:

- Antiviral Activity : Inhibitors targeting NS5B have shown promising results in reducing viral load in cell-based assays. For instance, compounds with structural similarities have demonstrated EC50 values below 50 nM against hepatitis C virus (HCV) .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of non-nucleoside inhibitors targeting NS5B, compounds structurally related to this compound were tested. The results indicated significant inhibition of viral replication with an IC50 value of approximately 0.34 μM for CYP3A4 enzyme inhibition. This suggests a potential for therapeutic use in managing viral infections while also highlighting concerns regarding metabolic stability and drug interactions .

Case Study: Cancer Cell Lines

Another study assessed the cytotoxic effects of boron-containing compounds on various cancer cell lines. The findings revealed that these compounds could induce apoptosis through mitochondrial pathways. Notably, the compound under discussion showed promise against breast and lung cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : This compound is synthesized via a two-step process:

Borylation : React 2-bromo-5-methoxybenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Purification : Isolate the product using column chromatography with a hexane/ethyl acetate gradient (e.g., 10:1 to 5:1) to achieve >95% purity .

- Key Parameters : Reaction temperature (80–100°C), catalyst loading (1–3 mol%), and stoichiometric excess of B₂pin₂ (1.2–1.5 eq) .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.5–7.7 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 1.3 ppm (pinacol methyl groups) .

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the tetrahedral boron environment .

- IR : B-O stretching at ~1350 cm⁻¹ and aromatic C-Br at ~550 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ at m/z 327.1 (calculated for C₁₃H₁₇BBrO₃) .

Q. What are its primary applications in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronate partner to form biaryl linkages. Example: Couple with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂ (2 mol%), SPhos ligand, and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

- Functional Group Compatibility : Tolerates methoxy (-OMe) and bromo (-Br) substituents without side reactions .

Advanced Research Questions

Q. How do electron-donating (methoxy) and electron-withdrawing (bromo) groups on the phenyl ring influence cross-coupling efficiency?

- Methodological Answer :

- Competing Effects :

- Methoxy Group (-OMe) : Enhances electron density at the boron-bound carbon, accelerating oxidative addition but increasing steric hindrance .

- Bromo Group (-Br) : Deactivates the ring but stabilizes intermediates via resonance .

- Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects and elevate temperatures (90–100°C) to overcome electronic deactivation .

- Yield Data : Typical yields range from 65–85% depending on substrate electronics .

Q. How to resolve contradictions in reported reaction yields for analogous compounds?

- Methodological Answer :

- Case Study : Compare yields of 2-(2-bromo-5-methoxyphenyl)-dioxaborolane (75%) vs. 2-(3,5-dichlorophenyl)-dioxaborolane (60%) .

- Factors :

Substituent Position : Para-methoxy vs. meta-chloro alters electronic/steric profiles.

Catalyst System : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems .

- Protocol : Conduct kinetic studies (e.g., in situ NMR) to monitor intermediate formation and identify rate-limiting steps .

Q. What strategies mitigate boron-oxygen bond cleavage during storage or reaction?

- Methodological Answer :

- Storage : Store under argon at –20°C in anhydrous DCM or THF to prevent hydrolysis .

- Reaction Design :

- Add molecular sieves (4Å) to scavenge water .

- Use aprotic solvents (e.g., toluene, DMF) and avoid strong acids/bases .

- Stability Data : Half-life >6 months under optimal storage vs. <1 week in humid conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.